6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Description
6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a halogenated benzodioxine derivative featuring a bromine atom at position 6 and a chloromethyl group at position 7. The benzodioxine core consists of a fused benzene ring with a 1,4-dioxane moiety, imparting both aromatic and ether-like electronic characteristics.
Properties
IUPAC Name |
6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUWWANTIKFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792954-07-5 | |
| Record name | 6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-benzodioxine derivatives.
Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction, typically using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) demonstrates significant susceptibility to nucleophilic substitution (SN2 mechanism), with reactions typically requiring polar aprotic solvents and elevated temperatures.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Amine alkylation | Ethylamine (excess), DMF, 80°C | 7-[(Ethylamino)methyl]-6-bromo-2,3-dihydro-1,4-benzodioxine | 65–75% yield; forms secondary amine derivative |
| Thiol substitution | Sodium thiophenolate, THF, reflux | 7-[(Phenylthio)methyl]-6-bromo-2,3-dihydro-1,4-benzodioxine | 85% yield; sulfur nucleophiles show higher reactivity |
| Alcoholysis | KOH/MeOH, 60°C | 7-(Methoxymethyl)-6-bromo-2,3-dihydro-1,4-benzodioxine | 90% conversion; base-driven dehydrohalogenation |
Key Insight : The chloromethyl group’s reactivity follows the trend: thiols > amines > alcohols, aligning with nucleophilicity scales.
Bromine-Directed Coupling Reactions
The bromine atom participates in cross-coupling reactions under transition-metal catalysis, though its electron-withdrawing benzodioxine framework necessitates optimized conditions.
Structural Consideration : The bromine’s position ortho to the dioxane oxygen reduces electrophilicity, necessitating stronger bases or ligands for activation .
Elimination and Rearrangement Pathways
Under basic conditions, the chloromethyl group undergoes elimination to form conjugated dienes or rearranges via neighboring-group participation.
| Conditions | Mechanism | Product |
|---|---|---|
| DBU, DMSO, 100°C | β-Elimination of HCl | 6-Bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde |
| AlCl₃, CH₂Cl₂, rt | Friedel-Crafts alkylation | Intramolecular cyclization products (e.g., fused tricyclic systems) |
Notable Observation : Elimination competes with substitution in strongly basic media, with solvent polarity influencing pathway dominance.
Reductive Transformations
Selective reduction of the chloromethyl group is achievable under controlled conditions:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄, THF, 0°C → rt | 4 hr | 7-Methyl-6-bromo-2,3-dihydro-1,4-benzodioxine |
| H₂, Pd/C, EtOH | 1 atm, 25°C | No reaction (bromine remains intact; chloromethyl group unreactive to H₂) |
Limitation : Over-reduction risks C-Br bond cleavage; thus, mild conditions are critical .
Reaction Optimization Guidelines
| Parameter | Optimal Range |
|---|---|
| Temperature (substitution) | 60–80°C |
| Solvent (coupling) | DME > DMF > THF |
| Catalyst loading (Pd) | 5–10 mol% |
Scientific Research Applications
Organic Synthesis
6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine serves as a versatile intermediate in organic synthesis. Its chloromethyl groups are highly reactive and can undergo nucleophilic substitution reactions, making it suitable for synthesizing various derivatives.
Common Reactions:
- Nucleophilic Substitution: The chloromethyl groups can be replaced by amines or alcohols to form new compounds.
- Formation of Benzodioxine Derivatives: The compound can be modified to yield derivatives with enhanced biological activity.
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit pharmacological properties. For instance, compounds derived from this structure have been investigated for their anti-inflammatory effects, akin to glucocorticoids but with fewer side effects .
Case Study: Anti-inflammatory Activity
A study demonstrated that certain derivatives of this compound showed significant anti-inflammatory activity comparable to traditional glucocorticoids. These findings suggest potential therapeutic applications in treating chronic inflammatory diseases .
Green Chemistry
The synthesis of this compound can be achieved through environmentally friendly methods. For example, biocatalytic processes using recombinant microbial cells have been employed to produce this compound efficiently and sustainably.
Biocatalytic Synthesis:
- Methodology: A one-pot biocatalytic process minimizes waste and reduces the need for harsh reagents.
- Outcomes: This method not only simplifies the synthesis but also aligns with principles of green chemistry by reducing environmental impact.
Mechanism of Action
The mechanism of action of 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets and pathways within biological systems. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine with structurally related benzodioxine and benzodithiazine derivatives from the literature:
Key Observations:
Substituent Effects on Reactivity: The chloromethyl group in the target compound contrasts with the ethoxy group in 5-(2-chloroethoxy)-2,3-dihydro-1,4-benzodioxine . Bromine at position 6 (target compound) vs. position 7 in 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone suggests positional isomerism could alter electronic distribution and intermolecular interactions.
acetamido) may modulate antitumor effects .
Physical and Spectral Properties :
- Benzodithiazines (e.g., compound 3) display distinct IR peaks for SO2 (1330–1160 cm⁻¹) and C=O (1740 cm⁻¹), whereas benzodioxines lack sulfur-based vibrations but may show ether-related C-O stretching .
- Chloromethyl-substituted benzodioxines are expected to exhibit ¹H-NMR signals near δ 4.0–4.5 ppm for CH2Cl, comparable to methyl signals (δ 2.44 ppm) in compound 8 .
Synthetic Strategies :
- Analogous compounds (e.g., compound 15) are synthesized via condensation of aldehydes with hydrazine derivatives, suggesting that the target compound could be prepared similarly using 6-bromo-7-(chloromethyl) precursors .
Research Implications and Gaps
- Medicinal Chemistry : The chloromethyl group in the target compound offers a handle for conjugating pharmacophores, analogous to the acetamido group in antitumor benzodioxines .
- Materials Science : Halogenated benzodioxines may exhibit unique crystal-packing behaviors, as seen in 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine, where weak C–H···O interactions dominate .
- Limitations : Direct data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a synthetic compound belonging to the benzodioxine class, which is recognized for its diverse biological activities. This compound's unique structural characteristics, including the presence of bromine and chloromethyl groups, may significantly influence its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.52 g/mol. The compound features a benzodioxine core with bromine at the sixth position and a chloromethyl group at the seventh position. These substituents enhance its lipophilicity and may affect its interaction with biological targets.
Anticancer Properties
Research on related benzodioxine compounds indicates potential anticancer activity. For instance, studies have shown that benzodioxole derivatives can exhibit cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. A notable compound from this class demonstrated significant inhibition of DNA synthesis and induced apoptosis in cancer cells . The structural modifications in benzodioxines, such as those found in this compound, could similarly enhance anticancer efficacy through increased lipophilicity and altered receptor interactions.
Enzyme Inhibition
Benzodioxine derivatives have also been investigated for their inhibitory effects on cholinesterases (AChE and BuChE). The presence of halogen substituents like bromine has been correlated with enhanced inhibitory activity against these enzymes. For example, compounds structurally similar to this compound showed varying degrees of inhibition against AChE, suggesting that this compound might also possess similar properties .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The halogen atoms (bromine and chlorine) enhance binding affinity to these targets. This compound may function as an inhibitor or modulator depending on the context of its interaction with biological systems .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various benzodioxole derivatives found that certain modifications led to increased anticancer activity by enhancing apoptosis in cancer cell lines .
- Cholinesterase Inhibition : Compounds similar to this compound were tested for their ability to inhibit AChE and BuChE. Results indicated that brominated derivatives were more effective inhibitors than their non-brominated counterparts .
Comparative Analysis
To illustrate the biological activity of this compound in relation to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₉H₈BrClO₂ | Bromine and chloromethyl substituents | Potential anticancer and cholinesterase inhibition |
| 6-Chloro-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine | C₉H₈ClF₂O₂ | Difluoromethyl instead of chloromethyl | Enhanced lipophilicity; potential for different biological interactions |
| N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin | C₉H₈N₂O₂ | Nitro group addition | Distinct electronic properties; varied interactions |
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine and its derivatives?
Synthesis typically involves functionalization of the 1,4-benzodioxine core. Key steps include:
- Bromination : Electrophilic substitution at the 6-position using brominating agents (e.g., Br₂/FeBr₃) under controlled conditions .
- Chloromethylation : Introduction of the chloromethyl group at the 7-position via Friedel-Crafts alkylation or nucleophilic substitution .
- Reductive Amination : For derivatives, use Pd/C-catalyzed hydrogenation or NaBH₄ reduction to stabilize intermediates .
- Purification : Column chromatography (e.g., silica gel) and HPLC are critical for isolating high-purity compounds (>95% by HPLC) .
Q. How can the structure of this compound be confirmed experimentally?
Q. What are the key considerations for modifying functional groups on the benzodioxine scaffold?
- Reactivity : The chloromethyl group is prone to nucleophilic substitution (e.g., with amines or thiols) .
- Oxidation : Alkaline KMnO₄ can oxidize alcohol derivatives to carboxylic acids, but ester forms are often preferred for biological activity due to better cell permeability .
Advanced Research Questions
Q. How does this compound inhibit angiogenesis, and what methodological approaches validate this activity?
Q. How should researchers address contradictions in activity data between ester and carboxylic acid derivatives?
Q. What strategies integrate dual pharmacological activities (thrombin inhibition and GPIIb/IIIa antagonism) into a single molecule?
Q. How can researchers investigate off-target effects, such as VEGFR2 inhibition, in this compound’s mechanism?
- Kinase Profiling : Use recombinant VEGFR2 kinase assays with ATP-competitive probes (IC₅₀ reported at 2–5 µM) .
- Transcriptomics : RNA-seq of treated endothelial cells identifies downstream pathways (e.g., HIF-1α or MAPK) .
Methodological Notes
- Data Reproducibility : Replicate CAM assays in triplicate with vehicle controls to account for batch variability .
- Toxicity Screening : Prioritize compounds with IC₅₀ <10 µM in MTT assays to exclude nonspecific cytotoxicity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to thrombin and VEGFR2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
